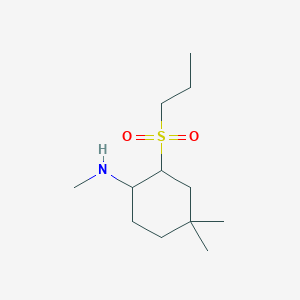![molecular formula C52H34O8 B13643117 4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is an organic compound with the molecular formula C27H18O6. It is also known as 1,3,5-tris(4-carboxyphenyl)benzene. This compound is a tricarboxylic acid derivative of benzene and is characterized by its three carboxyphenyl groups attached to a central benzene ring. It is a white to yellow solid that is used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzene and phthalic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Reaction Steps: The benzene undergoes a Friedel-Crafts acylation reaction with phthalic anhydride to form the intermediate product. This intermediate is then subjected to further reactions to introduce the carboxyphenyl groups.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product
化学反应分析
Types of Reactions
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives .
科学研究应用
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of dyes, pigments, and high-performance materials
作用机制
The mechanism of action of 4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical processes .
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: A similar tricarboxylic acid derivative with comparable properties and applications.
1,4-Di(4-carboxyphenyl)naphthalene: Another aromatic compound with carboxylic acid groups used in similar research and industrial applications
Uniqueness
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its specific arrangement of carboxyphenyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and applications that may not be achievable with other similar compounds .
属性
分子式 |
C52H34O8 |
|---|---|
分子量 |
786.8 g/mol |
IUPAC 名称 |
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C52H34O8/c53-49(54)39-17-9-33(10-18-39)31-1-5-35(6-2-31)43-25-44(36-7-3-32(4-8-36)34-11-19-40(20-12-34)50(55)56)28-47(27-43)48-29-45(37-13-21-41(22-14-37)51(57)58)26-46(30-48)38-15-23-42(24-16-38)52(59)60/h1-30H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI 键 |
AEPZROPWWTVZRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


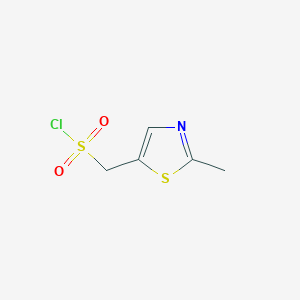
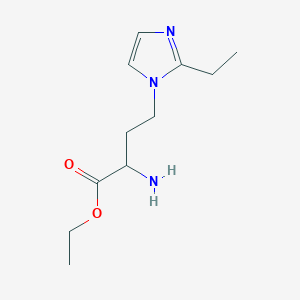
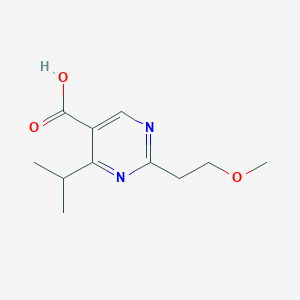

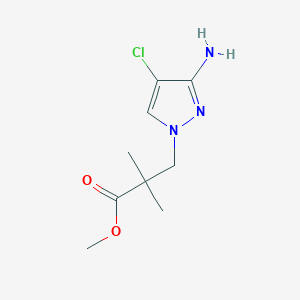

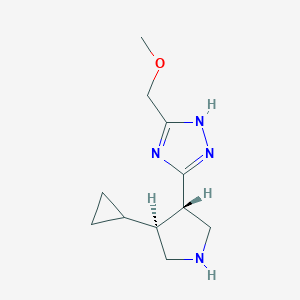
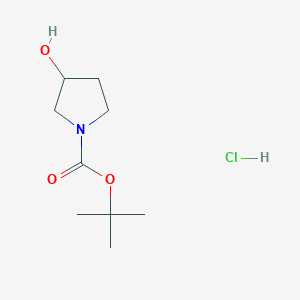
![(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)


